N-[(4-fluorophenyl)methyl]methanesulfonamide
Description
N-[(4-Fluorophenyl)methyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) linked to a 4-fluorobenzyl moiety. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities . Its synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in related compounds .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEHZDVFQPKNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]methanesulfonamide typically involves the reaction of 4-fluorobenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-fluorobenzylamine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[(4-fluorophenyl)methyl]methanesulfonamide is characterized by a sulfonamide functional group attached to a fluorinated phenyl ring. Its molecular formula is , and it possesses unique chemical properties that make it suitable for various applications.
Scientific Research Applications
The compound has been utilized in several research domains:
-
Chemistry :
- Building Block : It serves as a crucial building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its ability to undergo various chemical reactions, including oxidation and substitution, allows for the creation of diverse derivatives.
-
Biology :
- Enzyme Inhibition : this compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions. It has shown potential in modulating various biological pathways by binding to specific molecular targets, thus affecting cellular processes such as signal transduction and metabolism.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through caspase activation pathways.
-
Industry :
- Specialty Chemicals Production : Due to its unique chemical properties, this compound is utilized in the production of specialty chemicals and materials, enhancing the efficiency of various industrial processes.
| Activity Type | Targeted Cells/Organisms | Observed Effects | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | Induced apoptosis via caspase activation | |
| Antimicrobial | Various Bacterial Strains | Significant reduction in bacterial viability | |
| Enzyme Inhibition | Various Enzymes | Inhibition of enzymatic activity |
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of this compound, researchers found that it significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 5 µM, suggesting its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methanesulfonamide moiety contributes to its solubility and stability. The compound may inhibit or activate biological pathways, depending on its target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
The biological and physicochemical properties of sulfonamides are highly dependent on substituents attached to the aromatic ring. Key analogues include:
Key Findings :
Functional Group Modifications
Methanesulfonamide vs. Modified Sulfonamides
- N-Methylmethanesulfonamide (e.g., in HCV-796 derivatives): Methylation of the sulfonamide nitrogen reduces hydrogen-bonding capacity, altering target selectivity in viral polymerase inhibition .
- Benzoxazin-Sulfonamide Hybrids (e.g., Apararenone): Incorporation of a benzoxazin ring enhances metabolic stability and receptor affinity, as demonstrated in antihypertensive applications .
Key Findings :
Key Findings :
Key Findings :
- Simpler analogues like N-(4-fluorophenyl)methanesulfonamide are more cost-effective for large-scale production compared to benzoxazin or triazole-containing derivatives .
Biological Activity
N-[(4-fluorophenyl)methyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a fluorinated phenyl ring. The presence of the fluorine atom can enhance the compound's lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been studied for:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can lead to altered metabolic pathways and cellular signaling.
- Receptor Binding : It has potential interactions with neurotransmitter receptors, influencing neurotransmitter levels and potentially affecting neurological functions.
Therapeutic Applications
Research indicates that this compound may have therapeutic implications in several areas:
- Neurological Disorders : The compound is being investigated for its potential effects on neurological pathways, which could lead to treatments for conditions such as depression or anxiety.
- Cancer Treatment : Preliminary studies suggest that it may inhibit cancer cell growth by interfering with specific signaling pathways involved in tumorigenesis .
- Antimicrobial Activity : Some derivatives of sulfonamides have shown antimicrobial properties, suggesting that this compound could also possess similar activities against bacterial strains .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- A study highlighted its potential as a therapeutic agent in treating myelodysplastic syndromes, demonstrating significant antitumor activity in xenograft models .
- Another investigation focused on the compound's interaction with the CXCR4 receptor, which is implicated in cancer metastasis. The findings suggested that modifications to the structure could enhance binding affinity and selectivity .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
